1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
説明
1-(2-Chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core, a bicyclic system known for its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . Key structural elements include:
- 4-(2-Ethyl-1H-imidazol-1-yl) substituent: A nitrogen-rich imidazole ring with an ethyl chain, likely enhancing solubility and modulating electronic properties.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-(2-ethylimidazol-1-yl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN6/c1-2-15-19-7-8-23(15)16-13-9-22-24(17(13)21-11-20-16)10-12-5-3-4-6-14(12)18/h3-9,11H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPSZHGMSAFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1C2=NC=NC3=C2C=NN3CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be synthesized through cyclization reactions involving appropriate precursors. The chlorobenzyl group is introduced via nucleophilic substitution reactions, while the ethyl-imidazolyl group is incorporated through alkylation reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form and purity.
化学反応の分析
Types of Reactions
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups replacing the chlorine atom.
科学的研究の応用
1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
The pharmacological and chemical properties of 1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine can be contextualized by comparing it to structurally related analogs (Table 1).
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives
Key Observations:
Substituent Position and Activity: The 2-chlorobenzyl group in the target compound may confer distinct target selectivity compared to 4-chlorobenzyl analogs due to steric and electronic differences . Imidazole vs.
Biological Activity Modulation :
- Antimicrobial vs. Kinase Inhibition : Benzothiazole-containing derivatives (e.g., ) prioritize antimicrobial activity, whereas piperazine/imidazole variants (e.g., ) favor kinase interactions.
- Hydrophobic vs. Polar Groups : The 2-chlorobenzyl group enhances membrane permeability compared to hydroxylated analogs (e.g., ), which may improve CNS penetration but reduce aqueous solubility.
Synthetic Complexity :
- Imidazole incorporation requires specialized coupling reagents (e.g., carbodiimides), increasing synthetic complexity relative to piperazine or phenyl derivatives .
Research Findings and Implications
- Kinase Inhibition: The target compound’s imidazole ring may compete with ATP-binding sites in kinases, similar to PP2 (4-amino-3-[4-chlorophenyl]-1-t-butyl-pyrazolo[3,4-d]pyrimidine), a known Src kinase inhibitor .
- Toxicity Profile : Ethylimidazole derivatives generally exhibit lower cytotoxicity than halogen-heavy analogs (e.g., brominated pyrazolopyrimidines ), suggesting improved therapeutic indices.
- Drug Design Insights : Substituent engineering (e.g., chloro placement, heterocycle choice) can fine-tune target selectivity and ADMET properties, as evidenced by comparative studies .
Q & A
Q. What are the key synthetic steps for preparing 1-(2-chlorobenzyl)-4-(2-ethyl-1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine?
The synthesis involves:
- Core formation : Cyclization of precursors (e.g., 2-chlorobenzylamine) under acidic/basic conditions to generate the pyrazolo[3,4-d]pyrimidine core .
- Substitution reactions : Coupling the core with 2-ethylimidazole derivatives via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling .
- Purification : Chromatography or recrystallization to isolate the target compound .
Q. How is the molecular structure of this compound validated experimentally?
- X-ray crystallography : Single-crystal analysis using software like SHELXL refines bond lengths/angles and confirms stereochemistry .
- Spectroscopy : / NMR and HRMS verify functional groups and molecular weight .
Q. What techniques are used to assess purity and stability?
- HPLC : Quantifies impurities under gradient elution conditions .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability by measuring mass loss under controlled heating .
Advanced Research Questions
Q. How to design experiments to evaluate kinase inhibition activity?
- In vitro enzyme assays : Measure IC values using ATP-competitive assays (e.g., Src kinase inhibition, as seen in structurally related pyrazolopyrimidines) .
- Molecular docking : Predict binding modes to kinase active sites (e.g., p70S6K) using software like AutoDock .
Q. What methodologies resolve contradictions in reported biological activities?
- Dose-response studies : Confirm activity thresholds across multiple assays (e.g., antimicrobial vs. kinase inhibition) .
- Orthogonal validation : Cross-check results with genetic knockdown or structural analogs (e.g., comparing chlorophenyl vs. fluorophenyl derivatives) .
Q. How to analyze structure-activity relationships (SAR) for optimization?
- Analog synthesis : Modify substituents (e.g., benzyl vs. phenoxyethyl groups) and test potency .
- QSAR modeling : Use computational tools to correlate electronic/steric properties with activity .
Q. What experimental approaches are used for pharmacokinetic profiling?
- ADME assays :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Metabolic stability : Microsomal incubation with LC-MS quantification .
- Plasma protein binding : Equilibrium dialysis or ultrafiltration .
Q. How to troubleshoot low yields in imidazole coupling reactions?
- Catalyst screening : Test Pd/Cu catalysts for Buchwald-Hartwig amination .
- Solvent optimization : Use DMF or DMSO to enhance nucleophilicity of the imidazole .
Q. What strategies improve selectivity for target enzymes over off-target kinases?
- Kinase panel screening : Profile against >50 kinases to identify selectivity hotspots .
- Covalent modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible binding .
Q. How to validate in vivo efficacy and toxicity?
- Rodent models : Assess antitumor activity in xenografts and monitor organ toxicity histologically .
- DMPK studies : Measure plasma/tissue concentrations via LC-MS/MS and correlate with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
